Sodium choleate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H39NaO4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

sodium;(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-;/m1./s1 |

InChI Key |

FHHPUSMSKHSNKW-JGSJKBTHSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Choleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of sodium choleate. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its biological interactions.

Core Chemical Properties and Structure

Sodium choleate is the sodium salt of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[1][2] Its amphipathic nature, characterized by a rigid, hydrophobic steroid nucleus and a flexible, hydrophilic side chain terminating in a carboxylate group, is fundamental to its biological and physicochemical properties.[3][4] This dual character allows sodium choleate to form micelles in aqueous solutions, making it an effective solubilizing agent for lipids and membrane proteins.[3][5]

Chemical Structure:

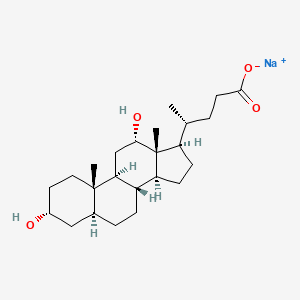

The structure of sodium choleate consists of a cyclopentanoperhydrophenanthrene ring system with hydroxyl groups at positions 3α, 7α, and 12α, and a pentanoic acid side chain at position 17 that is deprotonated to form the sodium salt.

-

IUPAC Name: Sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate[6]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of sodium choleate.

| Molecular Properties | Value | Reference(s) |

| Molecular Weight | 430.55 g/mol | [3][9][10] |

| Monoisotopic Mass | 430.26951862 Da | [6] |

| Physical Properties | Value | Reference(s) |

| Melting Point | >225°C (decomposes) | [7][8] |

| Solubility | Water (150 g/L at 20°C), Ethanol (B145695), Methanol, Chloroform, DMSO (86 mg/mL) | [3][7][8][9] |

| pH (1% aqueous solution) | 7.5 - 8.5 | [3] |

| pH (50 g/L at 25°C) | 7.0 - 9.5 | [8] |

| Micellar Properties | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | 9-15 mM (in water at 20-25°C) | [11] |

| CMC (pH 9.0) | ~9.5 mM | [12] |

| CMC (pH 7.5) | ~14 mM | [12] |

| Primary CMC (basic solution, pH 12) | 14 ± 1 mM | [13] |

| Secondary Aggregation | 50-60 mM | [13] |

| Aggregation Number | 2.0 - 4.8 (in H₂O) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to sodium choleate. These protocols are illustrative and may require optimization for specific laboratory conditions.

Synthesis of Sodium Choleate from Cholic Acid

This protocol describes the conversion of cholic acid to its sodium salt.

Materials:

-

Cholic acid

-

Ethanol (95%)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 g of cholic acid in 100 mL of 95% ethanol with gentle heating and stirring.

-

Neutralization: Prepare a 1 M solution of NaOH in 95% ethanol. Slowly add the NaOH solution dropwise to the cholic acid solution while monitoring the pH. Continue addition until the pH of the solution is stable between 8.0 and 9.0.

-

Solvent Removal: Remove the ethanol using a rotary evaporator at 50°C until a viscous residue is obtained.

-

Purification (Liquid-Liquid Extraction): Dissolve the residue in 100 mL of distilled water. Extract the aqueous solution three times with 50 mL of dichloromethane to remove any unreacted cholic acid and other non-polar impurities. Discard the organic layers.

-

Isolation: Lyophilize the aqueous phase to obtain sodium choleate as a white powder.

-

Drying and Storage: Dry the resulting powder under vacuum at 60°C for 24 hours. Store in a desiccator at room temperature.

Purification of Sodium Choleate by Recrystallization

This protocol outlines the purification of sodium choleate using a solvent/anti-solvent method.

Materials:

-

Crude sodium choleate

-

Anhydrous ethanol

-

Diethyl ether

-

Erlenmeyer flasks

-

Heating mantle with magnetic stirring

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude sodium choleate in a minimal amount of hot anhydrous ethanol. Heat the solution gently on a heating mantle with continuous stirring until all the solid has dissolved.

-

Precipitation: While stirring the hot ethanolic solution, slowly add diethyl ether as an anti-solvent until the solution becomes slightly turbid.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for assessing the purity of a sodium choleate sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity sodium choleate reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sodium choleate sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to sodium choleate based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve.

Determination of Critical Micelle Concentration (CMC) by UV-Vis Spectrophotometry

This protocol utilizes a dye, Rhodamine B, whose absorbance spectrum shifts upon incorporation into micelles.

Materials:

-

Sodium choleate

-

Rhodamine B

-

Phosphate (B84403) buffer (pH 7.4)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solutions: Prepare a 100 mM stock solution of sodium choleate in phosphate buffer. Prepare a 1 mM stock solution of Rhodamine B in the same buffer.

-

Sample Preparation: Prepare a series of solutions with a constant concentration of Rhodamine B (e.g., 10 µM) and varying concentrations of sodium choleate (e.g., ranging from 0.1 mM to 20 mM) in phosphate buffer. Ensure the total volume is the same for all samples.

-

Equilibration: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature (e.g., 25°C).

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for Rhodamine B in the micellar environment (this may need to be determined experimentally, but a scan from 400 nm to 600 nm is a good starting point).

-

Data Analysis: Plot the absorbance as a function of the sodium choleate concentration. The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.

Biological Activity and Signaling Pathways

Sodium choleate is a biologically active molecule that acts as a signaling molecule, primarily through the activation of the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR by sodium choleate plays a crucial role in the feedback regulation of bile acid synthesis and transport. This pathway is a key area of research for metabolic diseases.

Caption: FXR signaling pathway activated by sodium choleate.

Experimental Workflow for Studying FXR Activation

The following diagram illustrates a typical workflow for investigating the effect of sodium choleate on the FXR signaling pathway in a cellular model.

Caption: Workflow for analyzing FXR activation by sodium choleate.

References

- 1. LabXchange [labxchange.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Separation of Sodium cholate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystallization of sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of residual sodium-cholate in tri(N-butyl)phosphate/sodium-cholate treated factor VIII-preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103804450A - Production process of sodium cholate - Google Patents [patents.google.com]

- 9. Detergent Sodium cholate (purified) | CAS 361-09-1 Dojindo [dojindo.com]

- 10. agilent.com [agilent.com]

- 11. bdigital.ufp.pt [bdigital.ufp.pt]

- 12. US8242294B2 - Synthetic bile acid compositions and methods - Google Patents [patents.google.com]

- 13. Micellar bile salt mobile phases for the liquid chromatographic separation of routine compounds and optical, geometrical, and structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Sodium Choleate from Cholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium choleate from cholic acid, a critical process in various research, pharmaceutical, and biotechnological applications. Sodium choleate, the sodium salt of cholic acid, is a primary bile acid that plays a crucial role in the emulsification and absorption of fats. Its synthesis is a fundamental procedure for obtaining a high-purity product for use in drug delivery systems, membrane protein solubilization, and as a component in microbiological culture media.

This document details the most common and efficient laboratory-scale synthesis method: the direct neutralization of cholic acid with sodium hydroxide (B78521). It includes a step-by-step experimental protocol, purification techniques, and analytical methods for characterization and quality control.

Physicochemical Properties of Cholic Acid and Sodium Choleate

A clear understanding of the physical and chemical properties of the reactant and the product is essential for a successful synthesis. Key properties are summarized in the table below.

| Property | Cholic Acid | Sodium Choleate |

| Molecular Formula | C₂₄H₄₀O₅ | C₂₄H₃₉NaO₅ |

| Molecular Weight | 408.57 g/mol | 430.55 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Insoluble in water, soluble in alcohol and acetic acid.[1] | Soluble in water, ethanol (B145695), and methanol.[2] |

| Melting Point | Approximately 200-201 °C | Approximately 200-210 °C.[2] |

Synthesis of Sodium Choleate via Neutralization

The most straightforward method for synthesizing sodium choleate is through the acid-base neutralization of cholic acid with a stoichiometric amount of sodium hydroxide. This reaction is typically carried out in an alcoholic solvent to ensure the dissolution of cholic acid.

Reaction Scheme

The chemical equation for the neutralization reaction is as follows:

C₂₄H₄₀O₅ (Cholic Acid) + NaOH (Sodium Hydroxide) → C₂₄H₃₉NaO₅ (Sodium Choleate) + H₂O (Water)

The stoichiometry of this reaction is a simple 1:1 molar ratio between cholic acid and sodium hydroxide.

Experimental Protocol

This protocol outlines a typical laboratory-scale synthesis of sodium choleate.

Materials:

-

Cholic Acid (≥98% purity)

-

Sodium Hydroxide (pellets or solution)

-

Ethanol (95% or absolute)

-

Diethyl Ether (anhydrous)

-

Activated Carbon

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Cholic Acid: In a round-bottom flask, dissolve a specific amount of cholic acid in ethanol. A typical concentration is in the range of 5-10% (w/v). Gentle heating and stirring will facilitate dissolution.

-

Decolorization (Optional): If the cholic acid solution is colored, add a small amount of activated carbon (approximately 1-2% of the cholic acid weight) and reflux the mixture for 15-30 minutes to remove colored impurities.

-

Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a Büchner funnel with a filter paper to remove the activated carbon and any other insoluble impurities.

-

Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric amount of sodium hydroxide in ethanol. For example, if you start with 10 grams of cholic acid (0.0245 moles), you will need approximately 0.98 grams of NaOH (0.0245 moles). Dissolve the NaOH in a minimal amount of ethanol.

-

Neutralization: Slowly add the ethanolic sodium hydroxide solution to the warm cholic acid solution while stirring continuously. The reaction is exothermic. Monitor the pH of the solution; the final pH should be in the range of 7-8.5.[2]

-

Concentration: Concentrate the resulting sodium choleate solution under reduced pressure using a rotary evaporator until the volume is significantly reduced and the solution becomes more viscous.

-

Precipitation/Crystallization: Cool the concentrated solution to room temperature and then in an ice bath. Slowly add diethyl ether with stirring to precipitate the sodium choleate. The success of crystallization is critically dependent on the water content of the system.[3]

-

Isolation and Washing: Collect the precipitated white crystals of sodium choleate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified sodium choleate crystals in a vacuum oven or desiccator at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Expected Yield and Purity

Following this protocol, a high yield and purity of sodium choleate can be expected.

| Parameter | Expected Value |

| Yield | > 90% |

| Purity | > 99% (by HPLC)[4] |

Purification by Recrystallization

For applications requiring exceptionally high purity, an additional recrystallization step can be performed.

Recrystallization Protocol

-

Solvent Selection: A common and effective solvent system for the recrystallization of sodium choleate is a mixture of ethanol and diethyl ether.[3] Ethanol acts as the "good" solvent in which sodium choleate is soluble when hot, while diethyl ether acts as the "bad" solvent or anti-solvent, which reduces the solubility upon cooling and addition, inducing crystallization.

-

Procedure:

-

Dissolve the synthesized sodium choleate in a minimal amount of hot ethanol.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Slowly add diethyl ether to the hot solution until a slight turbidity (cloudiness) persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry as described previously.

-

Analytical Characterization

To confirm the identity and purity of the synthesized sodium choleate, various analytical techniques should be employed.

Spectroscopic Analysis

4.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of cholic acid and sodium choleate. The spectra of both compounds are complex due to the steroidal backbone. The deprotonation of the carboxylic acid group in cholic acid to form the carboxylate in sodium choleate results in characteristic shifts in the NMR signals, particularly for the carbons and protons near the carboxylate group. A detailed comparison of the ¹H and ¹³C NMR spectra of cholic acid and its derivatives in aqueous media can be found in the literature.[5][6]

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy can be used to identify the functional groups present in the molecules. The FT-IR spectrum of cholic acid will show a characteristic broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹) and a C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). In the spectrum of sodium choleate, the broad O-H band of the carboxylic acid will disappear and be replaced by a strong asymmetric stretching vibration of the carboxylate group (COO⁻) at a lower wavenumber (typically around 1550-1610 cm⁻¹).

Chromatographic Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely used method for determining the purity of sodium choleate and for quantifying any residual cholic acid or other impurities.[7] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector.

Experimental Workflow and Logical Relationships

The synthesis and purification process can be visualized as a clear workflow.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of sodium choleate.

Signaling Pathways (Informational)

While not directly involved in the chemical synthesis, it is relevant for drug development professionals to be aware of the biological signaling pathways in which bile acids like cholic acid and its salts are involved. Cholic acid is a key ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.

Simplified FXR Signaling Pathway

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.

This technical guide provides a solid foundation for the synthesis, purification, and characterization of sodium choleate. For specific applications, further optimization of reaction conditions and purification methods may be necessary to meet the required quality standards.

References

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. Crystallization of sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN114478676A - Preparation method of high-purity sodium deoxycholate - Google Patents [patents.google.com]

- 5. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Quantitative determination of residual sodium-cholate in tri(N-butyl)phosphate/sodium-cholate treated factor VIII-preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Choleate in Lipid Digestion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of sodium choleate, a primary bile salt, in the intricate process of lipid digestion. Understanding these core mechanisms is fundamental for research in gastroenterology, nutrient absorption, and the development of therapeutic agents for metabolic and malabsorptive disorders.

Core Principles of Sodium Choleate Action

Sodium choleate, an amphipathic molecule synthesized in the liver from cholesterol, plays a multifaceted role in the digestion and absorption of dietary fats. Its mechanism of action can be delineated into three primary functions: emulsification of lipids, formation of mixed micelles, and modulation of lipolytic enzyme activity.

Emulsification: Increasing the Surface Area for Lipolysis

Dietary triglycerides are largely insoluble in the aqueous environment of the small intestine. Sodium choleate acts as a potent emulsifying agent, breaking down large fat globules into smaller, more manageable droplets.[1] This process dramatically increases the surface area-to-volume ratio of the lipid phase, making it more accessible to water-soluble lipases.[2][3] The amphipathic nature of sodium choleate is central to this function; the hydrophobic steroid nucleus inserts into the lipid droplet, while the hydrophilic carboxyl and hydroxyl groups remain at the oil-water interface, preventing the recoalescence of the smaller droplets.[1]

Micelle Formation: Solubilizing Lipolysis Products

Following the enzymatic action of lipases, which hydrolyze triglycerides into fatty acids and monoglycerides (B3428702), sodium choleate facilitates the formation of mixed micelles.[1] These are small, spherical aggregates with a hydrophobic core composed of the products of lipid digestion, and a hydrophilic shell formed by the bile salt molecules.[1] This solubilization process is crucial for the transport of these lipophilic molecules through the aqueous unstirred water layer to the surface of the enterocytes for absorption.[4] Fat-soluble vitamins (A, D, E, and K) and cholesterol are also incorporated into these mixed micelles, facilitating their absorption.[5]

Interaction with Pancreatic Lipase (B570770) and Colipase

The relationship between sodium choleate and pancreatic lipase is complex. While essential for providing an emulsified substrate, high concentrations of bile salts, above the critical micellar concentration (CMC), can inhibit lipase activity by displacing the enzyme from the lipid-water interface.[6] This is where colipase, a small protein cofactor, plays a critical role. Colipase binds to both the lipase and the bile salt-covered lipid interface, anchoring the lipase to its substrate and overcoming the inhibitory effect of the bile salts.[6] This ternary complex of lipase, colipase, and the bile salt-stabilized lipid droplet is the functional unit for efficient lipid hydrolysis.[7]

Quantitative Data on Sodium Choleate in Lipid Digestion

The following tables summarize key quantitative parameters related to the function of sodium choleate in lipid digestion.

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) of Sodium Choleate | 4 - 20 mM | Aqueous solution, dependent on temperature, pH, and ionic strength. | [8] |

| Stoichiometry of Mixed Micelles | 1.4 mol fatty acid, 0.15 mol lysolecithin, and 0.06 mol cholesterol per mole of bile acid. | Post-prandial duodenal fluid. | [9] |

| Size of Mixed Micelles | Stokes radius of 2.3 - 3.5 nm. | Post-prandial duodenal fluid. | [9] |

| Optimal pH for Pancreatic Lipase Activity | ~8.0 | In the presence of bile salts. | [3] |

Experimental Protocols

This section details methodologies for key experiments to investigate the mechanism of action of sodium choleate.

Determination of Critical Micelle Concentration (CMC) of Sodium Choleate

Method: Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[10]

Procedure:

-

Prepare a series of aqueous solutions of sodium choleate with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the sodium choleate concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[10]

Quantification of Pancreatic Lipase Activity

Method: pH-Stat Titration

Principle: The hydrolysis of triglycerides by lipase releases free fatty acids, leading to a decrease in pH. The rate of addition of a base (e.g., NaOH) required to maintain a constant pH is proportional to the rate of lipolysis.[11]

Procedure:

-

Prepare an emulsified lipid substrate (e.g., olive oil or tributyrin (B1683025) in a buffer solution).

-

Add sodium choleate and colipase to the reaction vessel.

-

Initiate the reaction by adding pancreatic lipase.

-

Maintain a constant pH (e.g., 8.0) using a pH-stat apparatus that automatically titrates the liberated fatty acids with a standardized NaOH solution.

-

The rate of NaOH consumption is recorded over time, which corresponds to the rate of fatty acid release and thus, lipase activity.[11]

Characterization of Mixed Micelles

Method: Gel Permeation Chromatography (GPC)

Principle: GPC separates molecules based on their size. Mixed micelles can be separated from larger lipid droplets and smaller individual molecules.

Procedure:

-

Simulate in vitro lipid digestion by incubating a lipid substrate with pancreatic lipase, colipase, and sodium choleate.

-

Centrifuge the digest to remove any undigested lipid.

-

Apply the aqueous phase to a GPC column (e.g., Sephadex G-100).

-

Elute the column with a suitable buffer.

-

Collect fractions and analyze for the presence of bile salts, fatty acids, and monoglycerides to identify the fractions containing mixed micelles.

Visualizing the Mechanisms

The following diagrams illustrate the key processes involved in sodium choleate's mechanism of action.

Caption: Emulsification of a large fat globule by sodium choleate.

Caption: Formation of a mixed micelle with products of lipolysis.

Caption: Role of colipase in overcoming bile salt inhibition of lipase.

Conclusion

Sodium choleate is indispensable for the efficient digestion and absorption of dietary lipids. Its functions as an emulsifier, a solubilizing agent in mixed micelles, and a modulator of lipase activity highlight its central role in lipid metabolism. A thorough understanding of these mechanisms, supported by robust quantitative data and experimental methodologies, is crucial for advancing research in nutrition, metabolic diseases, and for the rational design of lipid-based drug delivery systems. This guide provides a foundational framework for professionals in these fields to further explore the intricate and vital role of sodium choleate.

References

- 1. Absorption of Lipids [vivo.colostate.edu]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Fat Absorption and Lipid Metabolism in Cholestasis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the interactions between pancreatic lipase and colipase and the substrate, and the importance of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the formation of a ternary complex between lipase, colipase and micelles of amphipathic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and properties of the mixed lipid micelles present in intestinal content during fat digestion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Physicochemical Properties of Sodium Choleate Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium choleate micelles. Sodium choleate, a bile salt, is a biocompatible and biodegradable surfactant widely utilized in pharmaceutical formulations to enhance the solubility and oral bioavailability of poorly water-soluble drugs. A thorough understanding of its micellar properties is crucial for the rational design and optimization of such drug delivery systems.

Core Physicochemical Properties

The self-assembly of sodium choleate monomers into micelles in aqueous solutions is a dynamic process governed by a delicate balance of hydrophobic and electrostatic interactions. The key parameters that define these micelles—critical micelle concentration (CMC), aggregation number (Nagg), and size—are highly sensitive to environmental conditions.

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant at which the formation of micelles becomes significant. It represents a critical point where the physical properties of the solution, such as surface tension and conductivity, exhibit a sharp change. For sodium choleate, the CMC is influenced by factors including temperature, pH, and the ionic strength of the medium.

| Temperature (°C) | CMC (mM) | Ionic Strength (M) | Method |

| 20 | 14 | Not Specified | NMR Spectroscopy[1] |

| 25 | 13 | Not Specified | Not Specified[2] |

| 25 | 14 ± 1 | pH 12 | NMR Spectroscopy[1] |

| 25 | 4-20 | Not Specified | Not Specified[3] |

| 30 | Minimum CMC | Not Specified | Not Specified[4] |

| 35 | Increases above minimum | Not Specified | Not Specified[4] |

Table 1: Critical Micelle Concentration (CMC) of Sodium Choleate under Various Conditions.

Aggregation Number (Nagg)

The aggregation number is the average number of sodium choleate monomers that constitute a single micelle. This parameter is crucial as it dictates the size of the hydrophobic core available for drug solubilization. The aggregation number of sodium choleate micelles is generally small compared to conventional linear-chain surfactants and can vary with concentration and temperature.

| Temperature (°C) | Aggregation Number (Nagg) | Concentration (mM) | Method |

| 25 | 2-8 | Near CMC | Not Specified[3] |

| 25 | 17 | 60 | Stepwise Association Model[4] |

| 25 | 18 | 75 | Fluorimetry[4] |

| 40 | 12 | 60 | Stepwise Association Model[4] |

| Not Specified | 24 (Maximum) | Not Specified | Electromotive Force Measurements[5] |

Table 2: Aggregation Number (Nagg) of Sodium Choleate Micelles.

Micelle Size and Shape

Sodium choleate micelles are typically small and spherical, with their size being a direct consequence of the low aggregation number. Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic radius of these micelles. The size can be influenced by surfactant concentration, with secondary aggregation into larger structures possible at higher concentrations[1]. At concentrations near the CMC, sodium choleate micelles have been reported to have a diameter of approximately 1.5 nm[3].

Factors Influencing Micelle Formation

The formation and properties of sodium choleate micelles are intricately linked to several environmental factors. Understanding these relationships is essential for controlling micellar characteristics in drug delivery applications.

Caption: Factors influencing the formation and properties of sodium choleate micelles.

Experimental Protocols

Accurate characterization of sodium choleate micelles relies on a suite of experimental techniques. Detailed methodologies for the most common and critical experiments are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Surface tensiometry is a classic and reliable method for determining the CMC of surfactants. It relies on the principle that as surfactant concentration increases, surface tension decreases until the point of micelle formation, after which it remains relatively constant.

Caption: Experimental workflow for CMC determination using surface tensiometry.

Methodology:

-

Solution Preparation: Prepare a stock solution of sodium choleate in deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: Use a surface tensiometer, such as one employing the du Nouy ring or Wilhelmy plate method[6]. Ensure the instrument is calibrated according to the manufacturer's instructions.

-

Measurement: For each concentration, measure the surface tension. Allow the system to equilibrate before each measurement to ensure a stable reading.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the sodium choleate concentration. The plot will typically show two linear regions. The CMC is determined from the concentration at the intersection of the two lines[2][7].

Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the micelle concentration and subsequently the aggregation number. The probe (e.g., pyrene) preferentially partitions into the hydrophobic core of the micelles, while the quencher (e.g., cetylpyridinium (B1207926) chloride) resides within the micelle and quenches the probe's fluorescence.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable solvent) and a stock solution of the quencher. Also, prepare a series of sodium choleate solutions at a concentration significantly above the CMC.

-

Sample Preparation: To each sodium choleate solution, add a small, constant amount of the probe stock solution. Then, create a series of samples by adding varying amounts of the quencher stock solution to these probe-containing micellar solutions.

-

Fluorescence Measurement: Measure the fluorescence intensity of the probe in each sample using a spectrofluorometer. The excitation and emission wavelengths will be specific to the chosen probe (for pyrene, excitation is typically around 335 nm, and emission is monitored over a range to observe changes in the vibronic fine structure)[8][9].

-

Data Analysis: The relationship between the fluorescence intensity and the quencher concentration is used to determine the micelle concentration. The aggregation number (Nagg) is then calculated using the following equation:

Nagg = ( [Surfactant] - CMC ) / [Micelle]

where [Surfactant] is the total surfactant concentration and [Micelle] is the determined micelle concentration.

Micelle Size Determination by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic diameter of the micelles can be determined.

Methodology:

-

Sample Preparation: Prepare sodium choleate solutions at the desired concentrations. It is crucial to filter the solutions through a microporous filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove any large aggregates or dust particles that could interfere with the measurement[10][11].

-

Instrument Setup: Use a DLS instrument equipped with a laser and a detector. Set the measurement parameters, including temperature and scattering angle. The viscosity and refractive index of the solvent (water) at the measurement temperature must be accurately known and inputted into the software[10][12].

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter from the measured diffusion coefficient of the micelles[11][13]. The output will typically be a size distribution plot and the Z-average diameter, which is the intensity-weighted mean hydrodynamic size.

Conclusion

The physicochemical properties of sodium choleate micelles are multifaceted and highly dependent on the surrounding environment. A comprehensive characterization of the CMC, aggregation number, and size is paramount for the successful application of this bile salt in drug delivery and other pharmaceutical formulations. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers and drug development professionals to harness the full potential of sodium choleate micellar systems.

References

- 1. Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells [mdpi.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Composition of sodium cholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of β-Cyclodextrin on the Aggregation Behavior of Sodium Deoxycholate and Sodium Cholate in Aqueous Solution [mdpi.com]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. muser-my.com [muser-my.com]

- 13. azom.com [azom.com]

Sodium Cholate Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Biological Functions and Applications

Sodium cholate (B1235396) hydrate (B1144303), a primary bile salt, is a versatile and powerful tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. Its amphipathic nature, possessing both a hydrophobic steroidal backbone and a hydrophilic carboxylate group, underpins its wide range of biological functions and applications. This technical guide provides a detailed overview of the core properties of sodium cholate hydrate, its mechanism of action, and its critical roles in membrane protein solubilization, drug delivery systems, and cellular signaling.

Physicochemical Properties and Micellar Characteristics

Sodium cholate hydrate is a water-soluble, anionic detergent.[1][2] A key characteristic is its ability to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[3][4] These micelles are crucial for its function as a solubilizing agent.[5] The formation of micelles is a dynamic process where the hydrophobic steroid rings orient towards the core, and the hydrophilic hydroxyl and carboxylate groups face the aqueous environment. This structure allows for the encapsulation of hydrophobic molecules, rendering them soluble in water.[3]

Below is a summary of the key quantitative properties of sodium cholate:

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 4-20 mM | Dependent on temperature, pH, and ionic strength[6] |

| 9-15 mM | 20-25°C[7] | |

| Aggregation Number | 2-8 | In the low-concentration region near the CMC[6] |

| Up to 24 | Dependent on concentration and ionic medium[8] | |

| Typical Working Concentration (Membrane Protein Extraction) | 0.5% (w/v) | In combination with other detergents like DDM[9] |

| Typical Working Concentration (Cell Lysis - RIPA Buffer) | 0.5% (w/v) | Component of RIPA buffer[10][11][12] |

| Typical Working Concentration (Permeation Enhancement) | 2 mM | In porcine jejunal mucosal explant system[13][14] |

Biological Functions and Mechanisms of Action

The primary biological role of sodium cholate in the body is to aid in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine.[3] It achieves this by emulsifying large fat globules into smaller droplets, increasing the surface area for enzymatic action.[3]

In a research and pharmaceutical context, its mechanism of action is primarily attributed to its surfactant properties and ability to interact with biological membranes.

Detergent Action and Membrane Solubilization

As a non-denaturing anionic detergent, sodium cholate is widely used for the solubilization and purification of membrane proteins.[1][15] Its mechanism involves the disruption of the lipid bilayer and the formation of mixed micelles containing proteins, lipids, and detergent molecules. This process effectively extracts membrane proteins from their native environment into a soluble form, allowing for their purification and characterization.[9]

Permeation Enhancement

Sodium cholate can act as a permeation enhancer, facilitating the transport of drugs across biological membranes such as the intestinal epithelium.[14][16] It is thought to achieve this by transiently disrupting the integrity of cell membranes and tight junctions, thereby increasing both paracellular and transcellular transport.[13][14] At a concentration of 2 mM, it has been shown to disrupt the microvilli of the brush border and increase paracellular passage.[13][14]

Applications in Research and Drug Development

The unique properties of sodium cholate hydrate have led to its widespread use in various scientific disciplines.

Membrane Protein Research

A primary application is in the extraction and purification of membrane proteins for structural and functional studies.[9][15] Its ability to solubilize these otherwise insoluble proteins is fundamental to understanding their roles in cellular processes.

Drug Delivery Systems

Sodium cholate is utilized in the formulation of drug delivery systems, particularly for poorly water-soluble drugs.[5] By forming mixed micelles or being incorporated into liposomes, it can enhance the solubility, stability, and bioavailability of therapeutic agents.[5][17][18]

Cell Lysis

In molecular biology, sodium cholate is a component of certain cell lysis buffers, such as RIPA buffer, used for the extraction of cellular proteins.[10][11][12] Its detergent properties aid in the disruption of cell membranes to release intracellular contents for subsequent analysis.

Immunological Adjuvant

While not a classical adjuvant, bile salts have been investigated for their ability to modulate immune responses. Their surfactant properties can influence the presentation of antigens and the stability of vaccine formulations.

Role in Cellular Signaling

Recent research has unveiled a more direct role for sodium cholate in cellular signaling. It has been shown to act as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[1][19] Activation of FXR by sodium cholate can lead to the regulation of target genes involved in these pathways. This finding has significant implications for its therapeutic potential in conditions like nonalcoholic steatohepatitis (NASH).[1][19]

Experimental Protocols

General Protocol for Membrane Protein Extraction

This protocol provides a general workflow for the solubilization of membrane proteins using a sodium cholate-containing buffer. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein.

Materials:

-

Cell pellet containing the membrane protein of interest

-

Lysis Buffer (e.g., hypotonic buffer with protease inhibitors)

-

Solubilization Buffer (e.g., Tris-HCl, NaCl, glycerol, and a specified concentration of sodium cholate, typically 0.5-2% w/v)

-

Homogenizer (Dounce or sonicator)

-

Ultracentrifuge

Procedure:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension on ice to disrupt the cells.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer containing sodium cholate. The volume and detergent concentration should be optimized.

-

Incubate the suspension for a defined period (e.g., 30 minutes to 1 hour) at 4°C with gentle agitation to allow for solubilization.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane material.

-

The resulting supernatant contains the solubilized membrane proteins, which can then be used for downstream applications such as purification.

Preparation of Liposomes using the Thin-Film Hydration Method with Sodium Cholate

This method describes the preparation of liposomes where sodium cholate can be incorporated to create more flexible vesicles or to aid in the encapsulation of certain drugs.[20]

Materials:

-

Lipids (e.g., phosphatidylcholine, cholesterol)

-

Sodium cholate hydrate

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Dissolve the lipids and sodium cholate in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[17]

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a more uniform size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

Cell Lysis using RIPA Buffer

RIPA (Radioimmunoprecipitation Assay) buffer is a common and effective buffer for total protein extraction from cultured cells and tissues, and it contains sodium deoxycholate, a close analog of sodium cholate.[10][11][12]

RIPA Buffer Composition:

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% (v/v) NP-40 or Triton X-100

-

0.5% (w/v) Sodium deoxycholate

-

0.1% (w/v) SDS

-

Protease and phosphatase inhibitors (added fresh)[10][11][12]

Procedure for Adherent Cells:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.[10]

-

Add an appropriate volume of ice-cold RIPA buffer to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

-

Incubate on ice for 15-30 minutes with occasional vortexing.[11]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]

-

Transfer the supernatant (protein lysate) to a fresh tube for downstream analysis.

Conclusion

Sodium cholate hydrate is an indispensable tool in modern biological and pharmaceutical sciences. Its fundamental properties as a biological surfactant enable a wide array of applications, from the intricate work of membrane protein characterization to the development of innovative drug delivery systems. Furthermore, the discovery of its role in modulating key cellular signaling pathways, such as the FXR pathway, opens up new avenues for therapeutic intervention. A thorough understanding of its physicochemical characteristics, mechanisms of action, and experimental applications, as outlined in this guide, is essential for leveraging its full potential in research and drug development.

References

- 1. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. What is the mechanism of Sodium Cholate Hydrate? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. What is Sodium Cholate Hydrate used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Composition of sodium cholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane Protein Extraction - Biochemistry [protocol-online.org]

- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 11. biomol.com [biomol.com]

- 12. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]

- 13. Probing the Action of Permeation Enhancers Sodium Cholate and N-dodecyl-β-D-maltoside in a Porcine Jejunal Mucosal Explant System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing the Action of Permeation Enhancers Sodium Cholate and N-dodecyl-β-D-maltoside in a Porcine Jejunal Mucosal Explant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liposomes containing bile salts as novel ocular delivery systems for tacrolimus (FK506): in vitro characterization and improved corneal permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Amphipathic Properties of Sodium Choleate and Its Scientific Implications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium cholate (B1235396), the sodium salt of cholic acid, is a primary bile salt synthesized in the liver from cholesterol.[1] It is a biologically significant molecule renowned for its amphipathic nature, which underpins its crucial role in physiological processes and its broad utility in scientific research and pharmaceutical development.[2] This guide provides an in-depth examination of the physicochemical properties of sodium cholate, focusing on its amphipathicity, and explores its profound implications in biochemistry, drug delivery, and cellular signaling.

Physicochemical and Amphipathic Properties of Sodium Choleate

The utility of sodium cholate stems directly from its unique molecular architecture. Its structure consists of a rigid, hydrophobic steroid nucleus and a more flexible hydrophilic face, characterized by three hydroxyl groups and a terminal carboxylate group on its side chain.[1] This distinct separation of polar (hydrophilic) and nonpolar (hydrophobic) regions defines its amphipathic character, allowing it to interact with both aqueous and lipid environments.[1]

Micellization and Aggregation

In aqueous solutions, when the concentration of sodium cholate reaches a specific threshold known as the Critical Micelle Concentration (CMC), the individual monomers self-assemble into aggregates called micelles.[3] In these structures, the hydrophobic steroid rings orient towards the core, shielded from the water, while the hydrophilic hydroxyl and carboxylate groups face outward, interacting with the aqueous phase.[1] This micelle formation is fundamental to its function as a biological detergent and solubilizing agent.[4]

The CMC is a critical parameter that is influenced by environmental conditions such as temperature and ionic strength.[5][6] For sodium cholate, the CMC is generally reported to be in the range of 9-15 mM at 20-25°C. Below this concentration, it exists primarily as monomers. Above the CMC, any additional sodium cholate added to the system will predominantly form new micelles.[3] Some studies also suggest that sodium cholate can form smaller primary aggregates (dimers to octamers) at concentrations below the conventional CMC, which then coalesce into larger, secondary micelles as the concentration increases.[7]

Quantitative Data Summary

The key physicochemical properties of sodium cholate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₂₄H₃₉NaO₅ | [8][9] |

| Molecular Weight | 430.55 g/mol (anhydrous) | [8] |

| Appearance | White to off-white powder | [4][10] |

| Solubility | Soluble in water, ethanol, methanol | [1] |

| Critical Micelle Concentration (CMC) | 9–15 mM (in water, 20-25°C) | |

| pH (1% aqueous solution) | 7.5–8.5 | [1] |

| Aggregation Number | 2–4 (primary micelles) | [11] |

Scientific Implications and Applications

The amphipathic nature of sodium cholate makes it an invaluable tool across various scientific disciplines.

Biochemistry: Solubilization of Membrane Proteins

One of the most common applications of sodium cholate is in biochemistry as a non-denaturing detergent for the extraction and purification of membrane proteins.[4][8] Its ability to disrupt the lipid bilayer of cell membranes allows for the solubilization of integral membrane proteins, which can then be isolated and studied in their active form.[1]

Drug Development: Enhancing Bioavailability and Delivery

In the pharmaceutical industry, sodium cholate is widely used as an excipient to improve the formulation of poorly water-soluble drugs.[1][10] Its scientific implications in this field are manifold:

-

Solubility Enhancement: By encapsulating hydrophobic drug molecules within the core of its micelles, sodium cholate significantly increases their solubility in aqueous media, which is a critical factor for drug absorption.[2][12]

-

Improved Bioavailability: The formation of mixed micelles with drugs facilitates their transport across the intestinal epithelium, thereby enhancing their oral bioavailability.[2]

-

Permeation Enhancement: Sodium cholate can act as a permeation enhancer, improving the transport of drugs across biological barriers like the intestinal wall and even the blood-brain barrier.[1][2]

-

Drug Delivery Systems: It is a key component in the development of advanced drug delivery systems, including polymeric micelles and other nanocarriers, designed for targeted drug release.[13] For instance, incorporating sodium cholate into polymeric micelles has been shown to improve the stability and tumor-targeting capabilities of anticancer drugs like paclitaxel (B517696).[13]

Cellular Signaling: A Key Biological Regulator

Beyond their role as simple detergents, bile acids like sodium cholate are now recognized as crucial signaling molecules that regulate metabolism and immune function.[14] They act as ligands for nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G protein-coupled receptors.[15]

Activation of FXR in the enterocytes of the ileum by bile acids induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[14][15] FGF19 then travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[16] This binding event triggers a signaling cascade, primarily involving the ERK1/2 pathway, which ultimately represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[17] This negative feedback loop is essential for maintaining bile acid homeostasis.[15]

Caption: The Bile Acid-FXR-FGF19 signaling axis in the gut-liver connection.

Key Experimental Methodologies

Characterizing the amphipathic properties of sodium cholate and its interactions requires specific biophysical and analytical techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. Several methods can be used for its determination, with surface tensiometry being one of the most common.[6][18]

Protocol: CMC Determination by Surface Tensiometry

-

Preparation of Solutions: Prepare a stock solution of sodium cholate in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM). Create a series of dilutions from this stock solution to cover a range of concentrations both below and above the expected CMC.[19]

-

Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of the solutions.[3][19] Ensure the instrument is calibrated and the platinum ring/plate is thoroughly cleaned before each measurement.

-

Measurement: Measure the surface tension of pure deionized water first, followed by each of the prepared sodium cholate solutions, starting from the lowest concentration.[19] Allow the surface tension reading to stabilize for each sample.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the sodium cholate concentration (log C).[18][20] The plot will typically show two linear regions: a steep decline in surface tension below the CMC and a plateau or a region with a much shallower slope above the CMC.[21] The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.[21]

Caption: Experimental workflow for determining the CMC via surface tension measurement.

Analysis of Bile Salts in Biological Matrices

Quantifying sodium cholate and other bile acids in complex biological samples like plasma, feces, or tissue is crucial for metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose.[22][23]

Protocol Outline: Bile Acid Quantification by LC-MS/MS

-

Sample Preparation:

-

Extraction: Homogenize the biological sample (e.g., plasma, liver tissue).[24][25]

-

Protein Precipitation: Add a solvent like acetonitrile (B52724) or methanol, often containing deuterated internal standards, to precipitate proteins.[24][25]

-

Purification: Centrifuge the sample to pellet the precipitated proteins. The supernatant, containing the bile acids, is collected, dried, and reconstituted in an appropriate solvent for analysis.[25][26]

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[22][25]

-

Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to achieve separation of different bile acid species.[25][26]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer.

-

The instrument is operated in a mode such as Multiple Reaction Monitoring (MRM) for high sensitivity and specificity, allowing for the precise quantification of sodium cholate and other bile acids based on their specific mass-to-charge ratios and fragmentation patterns.[22][26]

-

Investigating Interactions with Lipid Membranes

To study sodium cholate's role as a permeation enhancer and its membrane-disrupting properties, researchers often use model systems like supported lipid bilayers (s-BLMs).[27] Electrochemical methods such as cyclic voltammetry and AC impedance spectroscopy can be employed to monitor these interactions.[28][29]

Protocol Outline: s-BLM Interaction Study

-

s-BLM Formation: A supported lipid bilayer is formed on the surface of a solid substrate, such as a glassy carbon electrode.

-

Electrochemical Measurement: The s-BLM is placed in an electrolyte solution. An electrochemical probe is used, and measurements (e.g., cyclic voltammetry) are taken to establish a baseline for the intact membrane.

-

Interaction Analysis: Sodium cholate is introduced into the electrolyte solution at various concentrations. Changes in the electrochemical signal are monitored over time.[28] A decrease in the orderliness of the lipid molecules or the formation of pores and defects in the bilayer, caused by the insertion of sodium cholate, can be detected as changes in impedance or voltammetric response.[27]

Caption: Logical diagram of micellar solubilization of a hydrophobic drug by sodium cholate.

Conclusion

The amphipathic properties of sodium cholate are the cornerstone of its physiological importance and its extensive application in science and technology. From its fundamental role in digesting dietary fats to its sophisticated use in solubilizing membrane proteins, enhancing drug delivery, and modulating metabolic signaling pathways, sodium cholate continues to be a molecule of significant interest. A thorough understanding of its physicochemical behavior, particularly its micellization characteristics, and the application of robust experimental methodologies are essential for harnessing its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. biolinscientific.com [biolinscientific.com]

- 4. Sodium cholate CAS#: 361-09-1 [m.chemicalbook.com]

- 5. Thermodynamics of demicellization of mixed micelles composed of sodium oleate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Sodium Cholate | C24H39NaO5 | CID 23668194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. icepharma.com [icepharma.com]

- 11. Mixed Micelles of Sodium Cholate and Sodium Dodecylsulphate 1:1 Binary Mixture at Different Temperatures – Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Sodium cholate-enhanced polymeric micelle system for tumor-targeting delivery of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 15. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. scribd.com [scribd.com]

- 20. benchchem.com [benchchem.com]

- 21. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 24. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]

- 25. mdpi.com [mdpi.com]

- 26. agilent.com [agilent.com]

- 27. Electrochemical Study on the Interaction of Sodium Cholate with a Supported Lipid Bilayer Membrane [cjcu.jlu.edu.cn]

- 28. researchgate.net [researchgate.net]

- 29. Electrochemical Study on the Interaction of Sodium Cholate with a Supported Lipid Bilayer Membrane [cjcu.jlu.edu.cn]

A Technical Guide to the Historical Discovery and Isolation of Bile Salts: The Case of Sodium Choleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical journey leading to the discovery and isolation of bile salts, with a particular focus on sodium choleate. It details the seminal scientific contributions, the evolution of experimental techniques, and the foundational understanding of the physicochemical properties and physiological roles of these critical biological molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the early scientific endeavors that paved the way for our modern understanding of bile acid chemistry and biology.

Historical Overview: From Ancient Observations to 19th Century Chemistry

The study of bile and its components has a rich history, dating back to ancient civilizations that recognized its importance in digestion. However, the scientific elucidation of its chemical nature began in earnest in the 19th century. A pivotal moment in this journey was the isolation of the first bile acid, cholic acid, by Adolph Strecker in 1848.[1] This discovery marked a significant milestone, shifting the understanding of bile from a homogenous fluid to a complex mixture of distinct chemical entities.

Early research in the 19th and early 20th centuries focused on isolating and characterizing these "bile acids." It was soon understood that these acidic compounds are conjugated with amino acids (glycine and taurine) in bile and exist as salts, the most prominent being sodium salts, due to the alkaline nature of bile. Sodium choleate, the sodium salt of cholic acid, became a key subject of these early investigations.[2]

These early researchers laid the groundwork for understanding the amphipathic nature of bile salts, a property that allows them to emulsify fats and aid in their digestion and absorption.[1][2] The structural elucidation of the steroid nucleus, to which bile acids belong, was a complex undertaking that spanned several decades, with crucial contributions from scientists like Heinrich Wieland and Adolf Windaus, who correctly deduced the four-ring structure in the 1920s.[1][3]

Physicochemical Properties of Sodium Choleate

Sodium choleate is the sodium salt of cholic acid, a primary bile acid synthesized in the liver from cholesterol.[4][5] Its chemical structure and properties are central to its biological function.

| Property | Value | Reference |

| Chemical Formula | C24H39NaO5 | [5] |

| Molar Mass | 430.56 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water and alcohol | [4] |

| Nature | Anionic surfactant | [5] |

| Critical Micelle Concentration (CMC) | 10-15 mM | [5] |

The amphipathic nature of sodium choleate, with its hydrophobic steroid nucleus and a hydrophilic side chain terminating in a carboxylate group, allows it to form micelles in aqueous solutions above its critical micelle concentration.[1][5] This property is fundamental to its role in the emulsification of dietary fats in the intestine.

Historical Experimental Protocols for the Isolation of Bile Salts

The precise, detailed experimental protocols from the 19th and early 20th centuries are not always exhaustively documented in modern databases. However, based on the available historical scientific literature, a general workflow for the isolation of bile salts, including sodium choleate, can be reconstructed. These early methods were often laborious and relied on classical chemical techniques.

General Workflow for the Isolation of Bile Salts from Bile (19th Century)

The following represents a generalized protocol synthesized from historical accounts of bile salt extraction:

-

Source Material: Fresh animal bile, typically from cattle (ox bile), was the primary source material.[5][7]

-

Precipitation of Mucins and Pigments: The bile was treated with an excess of ethanol (B145695) to precipitate mucinous substances and some pigments. The mixture was then filtered to remove the solid precipitate.

-

Concentration: The ethanolic extract was concentrated by evaporation, often using a water bath, to a thick, syrupy consistency.

-

Saponification (Hydrolysis): The concentrated extract was then subjected to alkaline hydrolysis to cleave the amide bonds linking the bile acids to glycine (B1666218) and taurine. This was typically achieved by boiling the extract with a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide.[8] This step was crucial for obtaining the free bile acids.

-

Acidification and Precipitation: After hydrolysis, the alkaline solution was cooled and acidified with a mineral acid, such as hydrochloric acid. This caused the free bile acids, which are poorly soluble in acidic aqueous solutions, to precipitate out of the solution.

-

Separation and Washing: The precipitated bile acids were collected by filtration and washed repeatedly with cold water to remove excess acid and other water-soluble impurities.

-

Crystallization: The crude bile acid precipitate was then purified by recrystallization from a suitable solvent, such as ethanol or acetone. This process was often repeated multiple times to achieve a higher degree of purity.

-

Formation of the Sodium Salt: To obtain sodium choleate, the purified cholic acid was dissolved in ethanol and neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate solution. The sodium choleate would then be precipitated or crystallized from the solution.

This general workflow is visualized in the following diagram:

Early Understanding of Bile Salt Function and Signaling

The historical discovery of bile salts was intrinsically linked to the growing understanding of their physiological role. Initially, their function was primarily thought to be the emulsification of fats for digestion, a concept that remains a cornerstone of physiology.[1][2]

In the 19th and early 20th centuries, preparations containing sodium choleate were used therapeutically to aid digestion in individuals with insufficient bile production.[2] These remedies were prescribed for conditions like indigestion and constipation, highlighting an early appreciation for the physiological importance of bile salts.[2]

The concept of an enterohepatic circulation, where bile salts are reabsorbed in the intestine and returned to the liver, was also developing during this period. This understanding underscored the body's efficient mechanism for conserving these vital molecules.

While the intricate signaling pathways involving bile salts were not elucidated until much later, the early research provided the fundamental chemical and physiological knowledge upon which modern discoveries are built. The recognition of bile acids as signaling molecules that activate nuclear receptors like FXR (farnesoid X receptor) and membrane receptors like TGR5 has revolutionized the field, but this was only possible due to the foundational work of 19th and 20th-century chemists and physiologists.

The following diagram illustrates the basic concept of the enterohepatic circulation of bile salts, a key physiological process understood in its nascent form during the historical period of their initial isolation.

Conclusion

The historical discovery and isolation of bile salts, exemplified by sodium choleate, represent a fascinating chapter in the history of biochemistry and medicine. The meticulous work of 19th and early 20th-century scientists, using the chemical techniques of their time, provided the essential foundation for our current understanding of the diverse roles of bile acids in health and disease. This guide has aimed to provide a technical overview of this historical journey, from the initial isolation of these compounds to the early insights into their physiological significance. For contemporary researchers, an appreciation of this history offers valuable context for the ongoing exploration of bile acid biology and its therapeutic potential.

References

- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholic acid - Wikipedia [en.wikipedia.org]

- 5. Cholic acid, Na-salt › Ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 6. nbinno.com [nbinno.com]

- 7. Isolation and determination of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3919266A - Production of bile acids - Google Patents [patents.google.com]

The Pivotal Role of Sodium Choleate as a Biological Detergent in Laboratory Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium choleate, a naturally occurring bile salt, has emerged as a versatile and indispensable tool in modern laboratory research. Its unique amphipathic nature, stemming from a rigid steroidal backbone and a flexible hydrocarbon side chain terminating in a carboxylate group, allows it to effectively interact with and solubilize hydrophobic molecules and structures within an aqueous environment. This whitepaper provides a comprehensive technical guide on the core applications of sodium choleate as a biological detergent, with a focus on its utility in membrane protein research, cell lysis, and drug delivery systems.

Core Properties and Detergent Action

Sodium cholate (B1235396) is an anionic detergent characterized by its ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[1][2][3] These micelles can encapsulate hydrophobic molecules, thereby solubilizing them.[4] The steroid nucleus of sodium choleate is hydrophobic, while the hydroxyl groups and the terminal carboxylate group are hydrophilic, imparting the amphipathic properties crucial for its detergent action.[1][2] Unlike harsh ionic detergents like sodium dodecyl sulfate (B86663) (SDS), sodium cholate is considered a milder, non-denaturing detergent, often preserving the structural and functional integrity of proteins.[5][6]

The aggregation behavior of sodium choleate is complex, with the formation of primary micelles at the CMC and potential secondary aggregation into larger structures at higher concentrations.[2][7] This behavior can be influenced by factors such as temperature, pH, and ionic strength of the solution.[8][9]

Quantitative Data Summary

The physicochemical properties of sodium choleate are critical for its application in various experimental protocols. The following tables summarize key quantitative data for easy comparison.

| Property | Value | References |

| Chemical Formula | C24H39NaO5 | [1][10] |

| Molecular Weight | 430.55 g/mol | [1][10] |

| Appearance | White to off-white powder | [1][5] |

| Solubility | Soluble in water, ethanol, and methanol | [1] |

| pH (1% aqueous solution) | 7.5 - 8.5 | [1] |

| Parameter | Value Range | Conditions | References |

| Critical Micelle Concentration (CMC) | 4-20 mM | Varies with temperature, pH, and ionic strength | [11] |

| 14 ± 1 mM | Basic solution (pH 12) | [7] | |

| 14 mM | [3] | ||

| Aggregation Number | 2-8 molecules/micelle | Near the CMC | [11] |

| 4-6 molecules/micelle | Room temperature (primary micelles) | [9] |

Key Applications and Experimental Protocols

Membrane Protein Extraction and Solubilization